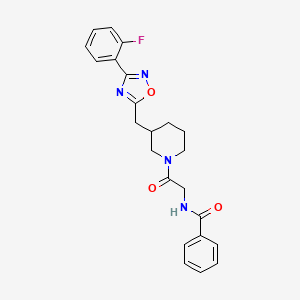
N-(2-(3-((3-(2-Fluorphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: N-(2-Fluor-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamid könnte möglicherweise als Bor-Liefermittel für BNCT dienen. Seine einzigartige Struktur und Stabilität machen es zu einem interessanten Kandidaten für diesen Zweck .
- Anwendung: N-(2-Fluor-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamid kann aufgrund seiner Boronsäurefunktionalität in diesen Kupplungsreaktionen verwendet werden .
- Anwendung: Die Fluoratome in dieser Verbindung tragen zu ihren günstigen Eigenschaften bei, was sie zu einem potenziellen Kandidaten für die Arzneimittelentwicklung macht .
- Anwendung: N-(2-Fluor-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamid könnte auf seine Auswirkungen auf Krebszellen untersucht werden, wenn man seine Amidstruktur betrachtet .
- Anwendung: Die Einkristallstruktur dieser Verbindung wurde durch Röntgenbeugung bestimmt, was Einblicke in ihre Konformation und intermolekularen Wechselwirkungen liefert. Solche Studien helfen bei der Optimierung der Arzneimitteleigenschaften .
Bor-Neutroneneinfangtherapie (BNCT)
Kohlenstoff-Kohlenstoff-Kupplungsreaktionen
Fluorhaltige Arzneimittel
Lokalanästhetika und Krebsbehandlung
Polymorphismus und Kristallographie
Dichtefunktionaltheorie (DFT)-Berechnungen
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in der Krebstherapie, der organischen Synthese und der Arzneimittelentwicklung ist. Ihre einzigartige Kombination aus Bor, Fluor und Amid-Funktionalitäten macht sie zu einem faszinierenden Thema für die wissenschaftliche Erforschung. Forscher können ihre Eigenschaften und Anwendungen in diesen verschiedenen Bereichen weiter untersuchen. 🌟 .
Biologische Aktivität
N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. This class has garnered significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. The compound's structure features a 2-fluorophenyl moiety and a piperidine ring, which are known to enhance biological potency.
Chemical Structure
The chemical structure of N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide can be represented as follows:
This structure contributes to its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds similar to N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| 5b | U-937 | 0.78 | Inhibits cell proliferation at G1 phase |
| Reference Compound (Doxorubicin) | MCF-7 | 1.93 | DNA intercalation |
These findings indicate that similar compounds can induce apoptosis and inhibit proliferation in cancer cells, suggesting that N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide may possess comparable properties.
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific enzymes and proteins involved in cancer progression. Research indicates that these compounds can target:
- Thymidylate Synthase : Inhibition leads to reduced DNA synthesis.
- Histone Deacetylases (HDAC) : Modulation results in altered gene expression related to cell cycle and apoptosis.
- Telomerase : Inhibition affects cellular immortality.
Case Studies
A comprehensive study examined the effects of various oxadiazole derivatives on cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The study reported that:
- Compound 17a exhibited an IC50 value of 0.65 µM against MCF-7 cells.
- Flow cytometry analysis confirmed that these compounds significantly increased caspase activity, indicating their role in apoptosis.
Pharmacological Potential
The pharmacological profile of N-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide suggests potential as an anticancer agent. The presence of electron-withdrawing groups like fluorine enhances its biological activity by improving binding affinity to target proteins.
Eigenschaften
IUPAC Name |
N-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c24-19-11-5-4-10-18(19)22-26-20(31-27-22)13-16-7-6-12-28(15-16)21(29)14-25-23(30)17-8-2-1-3-9-17/h1-5,8-11,16H,6-7,12-15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPXSMOYJZOTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














